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Compound of Interest

Compound Name: DM-Nitrophen tertasodium

Cat. No.: B13915061 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core mechanism,

experimental protocols, and quantitative data associated with DM-Nitrophen, a cornerstone tool

for the precise spatiotemporal control of intracellular calcium concentrations. This document is

intended to serve as a practical resource for researchers designing and executing experiments

involving the photolytic release of calcium to investigate a myriad of cellular processes.

The Core Mechanism: Light-Induced Liberation of
Calcium
DM-Nitrophen is a photolabile chelator, or "caged" compound, that exhibits a high affinity for

calcium ions in its native state. Upon absorption of ultraviolet (UV) light, typically in the 350 nm

range, the molecule undergoes an irreversible photochemical reaction. This process cleaves

the DM-Nitrophen molecule, leading to the formation of two iminodiacetic acid photoproducts.

[1][2] The critical outcome of this photolysis is a dramatic and rapid reduction in the molecule's

affinity for calcium, effectively "uncaging" or releasing the bound calcium ions into the

surrounding environment.[1][2][3] This rapid increase in local calcium concentration can be

used to trigger a wide array of calcium-dependent cellular events, from neurotransmitter

release to muscle contraction.[4][5][6][7]

The photolysis of DM-Nitrophen is a highly efficient process, characterized by a significant

quantum yield, which is a measure of the number of molecules that react for each photon
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absorbed.[3][8] The speed of calcium release is also a key advantage, with studies indicating

that the process occurs on a sub-millisecond timescale, enabling the investigation of very fast

biological phenomena.[1][9][10]

Below is a diagram illustrating the fundamental uncaging mechanism of DM-Nitrophen.
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Core uncaging mechanism of DM-Nitrophen.

Quantitative Data for Experimental Design
Precise experimental design requires a thorough understanding of the key quantitative

parameters of DM-Nitrophen. The following tables summarize the critical data for this

compound.
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Parameter Value Conditions Reference

Dissociation Constant

(Kd) for Ca²⁺ (pre-

photolysis)

5 nM pH 7.1 [1][2][8]

Dissociation Constant

(Kd) for Ca²⁺ (post-

photolysis)

3 mM pH 7.1 [1][2]

Dissociation Constant

(Kd) for Mg²⁺ (pre-

photolysis)

2.5 µM pH 7.1 [2]

Dissociation Constant

(Kd) for Mg²⁺ (post-

photolysis)

~3 mM [2]

Quantum Yield for

Ca²⁺ Release
0.18 [3][8]

Extinction Coefficient

(ε)
4.33 x 10³ M⁻¹cm⁻¹ at 350 nm, pH 7.1 [8][11]

Rate of Ca²⁺ Release 38,000 s⁻¹ pH 7.2, 25°C [9]

Table 1: Key Physicochemical Properties of DM-Nitrophen.

Wavelength Method Efficacy Reference

~350 nm One-Photon Excitation Standard [8][11]

720 nm Two-Photon Excitation
7.4-fold more effective

than 810 nm
[12]

810 nm Two-Photon Excitation
Less effective than

720 nm
[12]

Table 2: Excitation Wavelengths and Efficacy for DM-Nitrophen Photolysis.
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Experimental Protocols
The successful application of DM-Nitrophen for calcium uncaging relies on meticulous

experimental protocols. The following provides a generalized methodology that can be adapted

for specific experimental needs.

Preparation of DM-Nitrophen Stock Solution
Reconstitution: DM-Nitrophen is typically supplied as a salt. Reconstitute it in a calcium-free

buffer (e.g., 10 mM HEPES, 100 mM KCl, pH 7.2) to create a stock solution of 10-20 mM.

Concentration Verification: The concentration of the stock solution can be verified

spectrophotometrically by measuring its absorbance at 350 nm and using the extinction

coefficient of 4.33 x 10³ M⁻¹cm⁻¹.[11]

Loading Cells with DM-Nitrophen
The method of loading will depend on the cell type and experimental setup.

Microinjection: This is a common method for larger cells, such as neurons or oocytes. A

solution containing DM-Nitrophen, a calcium indicator dye (e.g., Fura-2 or Fluo-4), and

potentially a known concentration of CaCl₂ is loaded into a micropipette and injected into the

cell.[4][13]

Patch Pipette: For whole-cell patch-clamp experiments, DM-Nitrophen can be included in the

intracellular pipette solution and allowed to diffuse into the cell.[14]

AM Ester Form: While less common for DM-Nitrophen itself, some caged calcium

compounds are available in a cell-permeant acetoxymethyl (AM) ester form, which can be

loaded by simple incubation.

Intracellular Solution Composition
The intracellular solution should be carefully formulated to mimic the cellular environment and

to control the amount of calcium that is "caged." A typical solution might contain:

DM-Nitrophen: 1-5 mM
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CaCl₂: A specific concentration to achieve the desired level of calcium saturation of the DM-

Nitrophen. The amount of free calcium can be calculated using commercially available

software that takes into account the binding affinities of all components in the solution.

Calcium Indicator Dye: e.g., 100-200 µM Fura-2 or Fluo-4, to monitor the changes in

intracellular calcium concentration.

Buffer: e.g., 10 mM HEPES, pH 7.2.

Salts: To maintain appropriate osmolarity and ionic strength (e.g., KCl).

ATP and Mg²⁺: It is crucial to consider the presence of endogenous ATP and Mg²⁺, as DM-

Nitrophen has a significant affinity for Mg²⁺.[14][15] The presence of Mg²⁺ can affect the

kinetics of calcium release.[15]

Photolysis and Calcium Imaging
Light Source: A flash lamp or a laser capable of delivering light in the UV range (for one-

photon excitation) or near-infrared range (for two-photon excitation) is required.[10][12][16]

Delivery: The light is focused onto the region of interest within the cell using a microscope.

Imaging: The fluorescent calcium indicator is excited at its appropriate wavelength, and the

emission is captured using a sensitive camera (e.g., a CCD or sCMOS camera) or a

photomultiplier tube. The change in fluorescence intensity is then used to calculate the

change in intracellular calcium concentration.

The following diagram outlines a typical experimental workflow for a DM-Nitrophen uncaging

experiment.
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Generalized workflow for a calcium uncaging experiment.
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Two-Photon Uncaging of DM-Nitrophen
For experiments requiring higher spatial resolution and reduced photodamage to surrounding

tissue, two-photon (2P) uncaging is the method of choice.[14][16][17] In 2P excitation, two

near-infrared photons are simultaneously absorbed by the DM-Nitrophen molecule, providing

the energy equivalent of a single UV photon. This process is inherently confined to the focal

volume of the laser, allowing for highly localized calcium release.[14][18]

The following diagram illustrates the principle of two-photon excitation for DM-Nitrophen

uncaging.
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Principle of two-photon uncaging of DM-Nitrophen.

Considerations and Limitations
While DM-Nitrophen is a powerful tool, researchers should be aware of several important

considerations:

Magnesium Affinity: DM-Nitrophen's significant affinity for Mg²⁺ means that in a typical

intracellular environment, a portion of the chelator will be bound to Mg²⁺.[14][15][19]

Photolysis will therefore release a mixture of Ca²⁺ and Mg²⁺.

Photoproducts: The photolysis of DM-Nitrophen generates byproducts that could potentially

have biological effects.[19] Appropriate controls are necessary to rule out such effects.

Buffering Effects: The presence of unphotolyzed DM-Nitrophen can act as a calcium buffer,

affecting the decay kinetics of the calcium transient.[6][18]

pH Sensitivity: The affinity of DM-Nitrophen for calcium is pH-dependent.[10]

By carefully considering these factors and employing rigorous experimental design,

researchers can effectively utilize DM-Nitrophen to dissect the intricate roles of calcium in a

vast range of biological systems.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC1175299/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1175299/
https://pubmed.ncbi.nlm.nih.gov/8101226/
https://pubmed.ncbi.nlm.nih.gov/8101226/
https://pubmed.ncbi.nlm.nih.gov/1977904/
https://pubmed.ncbi.nlm.nih.gov/1977904/
https://web.math.princeton.edu/~sswang/literature_general_unsorted/PNAS-1988-Kaplan-6571-5.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC1225001/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1225001/
https://www.semanticscholar.org/paper/Rate-of-release-of-calcium-following-laser-of-the-Mccray-Fidler-Lim/8164c573cfae5a9fb94f81bcdb702d960bdb74b9
https://www.semanticscholar.org/paper/Rate-of-release-of-calcium-following-laser-of-the-Mccray-Fidler-Lim/8164c573cfae5a9fb94f81bcdb702d960bdb74b9
https://pmc.ncbi.nlm.nih.gov/articles/PMC1305669/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1305669/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4851165/
https://mcb.berkeley.edu/labs/zucker/PDFs/Mulkey_JPhysiol462,243.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC3247215/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3247215/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1300610/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1300610/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6333857/
https://www.frontiersin.org/journals/synaptic-neuroscience/articles/10.3389/fnsyn.2018.00048/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC2230926/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2230926/
https://personal.utdallas.edu/~tres/microelectrode/microelectrodes_ch15.pdf
https://www.benchchem.com/product/b13915061#dm-nitrophen-calcium-uncaging-mechanism
https://www.benchchem.com/product/b13915061#dm-nitrophen-calcium-uncaging-mechanism
https://www.benchchem.com/product/b13915061#dm-nitrophen-calcium-uncaging-mechanism
https://www.benchchem.com/product/b13915061#dm-nitrophen-calcium-uncaging-mechanism
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13915061?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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